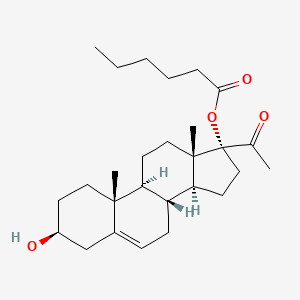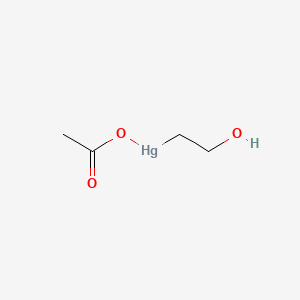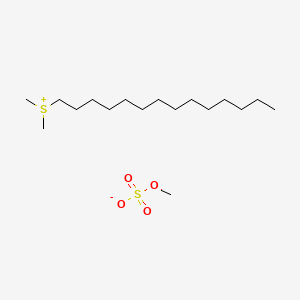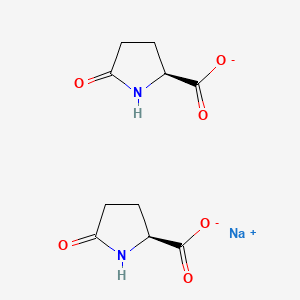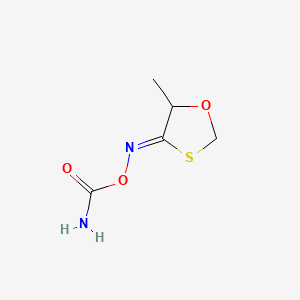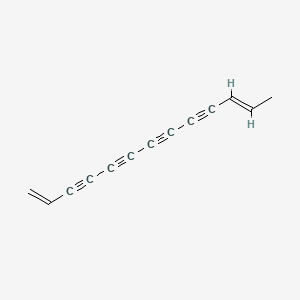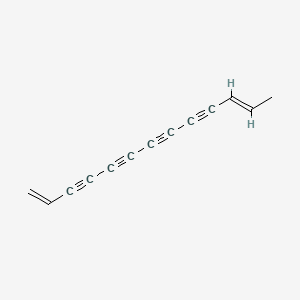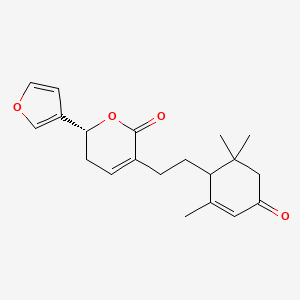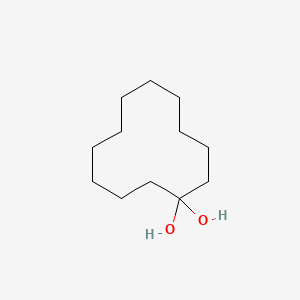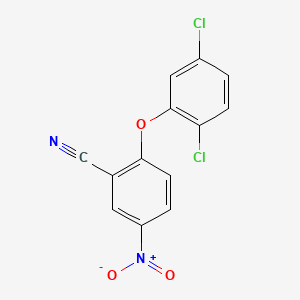
Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H7Cl2NO3. This compound is characterized by the presence of a benzonitrile group, a dichlorophenoxy group, and a nitro group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- typically involves the reaction of 2,5-dichlorophenol with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The dichlorophenoxy group can interact with enzymes and receptors, altering their activity and leading to various biological effects[5][5].
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenoxy group but lacks the benzonitrile and nitro groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure but different functional groups.
Nitrobenzene: Contains a nitro group but lacks the dichlorophenoxy and benzonitrile groups.
Uniqueness
Benzonitrile, 2-(2,5-dichlorophenoxy)-5-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
82674-06-4 |
|---|---|
Fórmula molecular |
C13H6Cl2N2O3 |
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
2-(2,5-dichlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-9-1-3-11(15)13(6-9)20-12-4-2-10(17(18)19)5-8(12)7-16/h1-6H |
Clave InChI |
YJIHUPFQDKCUAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


